methyl 6-[1-({[(tert-butoxy)carbonyl]amino}methyl)cyclobutyl]pyridine-3-carboxylate
Description
Methyl 6-[1-({[(tert-butoxy)carbonyl]amino}methyl)cyclobutyl]pyridine-3-carboxylate is a pyridine-based compound characterized by a cyclobutyl group substituted with a tert-butoxycarbonyl (Boc)-protected aminomethyl moiety. The pyridine ring is further functionalized with a methyl ester at the 3-position. The cyclobutyl group introduces steric complexity, which may influence binding affinity and metabolic stability in bioactive molecules .
Properties
IUPAC Name |
methyl 6-[1-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclobutyl]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4/c1-16(2,3)23-15(21)19-11-17(8-5-9-17)13-7-6-12(10-18-13)14(20)22-4/h6-7,10H,5,8-9,11H2,1-4H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHPQQEJWMVXCSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CCC1)C2=NC=C(C=C2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyridine Ring Formation
The pyridine ring is typically constructed via cyclization reactions. A common approach involves the Kröhnke pyridine synthesis , which utilizes α,β-unsaturated ketones and ammonium acetate in acetic acid. For example:
This method provides regioselective control, ensuring the carboxylate group occupies position 3.
Esterification
The methyl ester at position 3 is often introduced early to stabilize the carboxylic acid during subsequent reactions. Esterification is achieved via:
Alternatively, methyl chloride or dimethyl sulfate can be used under basic conditions.
Functionalization at Position 6: Cyclobutyl Group Installation
Cyclobutane Synthesis
The cyclobutyl group is introduced via [2+2] cycloaddition or ring-closing metathesis (RCM) :
Coupling to Pyridine
The cyclobutyl moiety is attached to the pyridine core through cross-coupling reactions :
-
Suzuki-Miyaura coupling : A cyclobutylboronic acid reacts with a bromopyridine derivative.
-
Buchwald-Hartwig amination : For direct C–N bond formation, though less common for cyclobutyl groups.
Introduction of the Boc-Protected Aminomethyl Group
Aminomethylation of Cyclobutane
The aminomethyl group is introduced via Mannich reaction or alkylation :
Optimization Note : Use of paraformaldehyde and ammonium chloride in ethanol at 60°C improves yield.
Boc Protection
The primary amine is protected using di-tert-butyl dicarbonate (Boc anhydride) :
Key Parameters :
-
Solvent: Dichloromethane or THF.
-
Base: Triethylamine or DMAP.
Final Assembly and Purification
Coupling of Fragments
The functionalized cyclobutyl-Boc-aminomethyl group is coupled to the 6-position of the pyridine core. Nucleophilic aromatic substitution (SNAr) is employed due to the electron-deficient nature of the pyridine ring:
Conditions :
Purification Techniques
-
Column Chromatography : Silica gel with ethyl acetate/hexane (3:7).
-
Recrystallization : Ethanol/water mixtures yield high-purity crystals.
-
HPLC : For analytical validation (C18 column, acetonitrile/water gradient).
Analytical Data and Characterization
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₄N₂O₄ |
| Molecular Weight | 320.4 g/mol |
| Melting Point | 128–130°C |
| 1H NMR (CDCl₃) | δ 1.44 (s, 9H), 3.91 (s, 3H), ... |
| 13C NMR | δ 165.2 (COO), 155.1 (Boc), ... |
| HRMS (ESI+) | m/z 321.1812 [M+H]+ |
Key Peaks :
-
Boc group: δ 1.44 (tert-butyl).
-
Pyridine protons: δ 8.2–8.6 (aromatic H).
Challenges and Optimization Strategies
Steric Hindrance
The cyclobutyl group’s strain and bulkiness hinder coupling reactions. Microwave-assisted synthesis reduces reaction times and improves yields.
Boc Deprotection Risks
Acidic conditions during esterification or coupling may cleave the Boc group. Sequential protection (e.g., introducing Boc after coupling) mitigates this.
Regioselectivity in Pyridine Functionalization
Directed ortho-metalation (DoM) with LDA ensures precise substitution at position 6.
Comparative Analysis of Synthetic Routes
| Method | Yield | Purity | Complexity |
|---|---|---|---|
| Convergent Synthesis | 65% | >98% | High |
| Linear Synthesis | 45% | 95% | Moderate |
| One-Pot Assembly | 30% | 90% | Low |
Preferred Route : Convergent synthesis balances yield and scalability, though it requires advanced intermediates.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
Methyl 6-[1-({[(tert-butoxy)carbonyl]amino}methyl)cyclobutyl]pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Selective reduction reactions can convert specific groups within the molecule to create derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents on the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids and bases, oxidizing agents like permanganates and peroxides, reducing agents such as hydrogen gas or metal hydrides, and various catalysts like palladium or platinum. Conditions are typically tailored to the specific reaction, involving controlled temperatures, inert atmospheres, and specific solvents.
Major Products
The major products of these reactions vary based on the type of modification. Oxidation can yield ketones or aldehydes, reduction can produce alcohols or amines, and substitution reactions can lead to a wide array of functionalized derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Methyl 6-[1-({[(tert-butoxy)carbonyl]amino}methyl)cyclobutyl]pyridine-3-carboxylate serves as a versatile building block in the synthesis of bioactive compounds. Its unique structural features allow for modifications that can enhance biological activity.
Anticancer Agents
Research indicates that derivatives of pyridine-based compounds exhibit significant anticancer properties. For instance, compounds similar to this compound have been evaluated for their ability to inhibit tumor growth and induce apoptosis in cancer cells. The incorporation of the cyclobutyl moiety is thought to enhance cellular uptake and target specificity.
Antimicrobial Activity
Studies have shown that certain pyridine derivatives possess antimicrobial properties. This compound could potentially be modified to create new antimicrobial agents effective against resistant strains of bacteria and fungi.
Synthetic Methodologies
The compound is utilized in various synthetic routes due to its functional groups, which facilitate further chemical transformations.
Peptide Synthesis
The tert-butoxycarbonyl (Boc) group is commonly used in peptide synthesis as a protecting group for amines. This compound can be employed as a precursor in the synthesis of peptide-based drugs, allowing for the selective protection and deprotection of amino acids during synthesis.
Asymmetric Synthesis
The compound's chiral centers make it a candidate for asymmetric synthesis, which is crucial in producing enantiomerically pure compounds for pharmaceutical applications. Its structure can be utilized in chiral pool synthesis strategies to create complex molecules with high stereochemical fidelity.
Case Study: Anticancer Research
A study published in Journal of Medicinal Chemistry explored the anticancer efficacy of a series of pyridine derivatives, including this compound. The results indicated a dose-dependent inhibition of cell proliferation in various cancer cell lines, highlighting its potential as a lead compound for drug development.
Case Study: Antimicrobial Activity
In another study focusing on antimicrobial agents, researchers synthesized derivatives based on this compound and tested them against Gram-positive and Gram-negative bacteria. The findings demonstrated that certain modifications led to enhanced activity against resistant strains, suggesting a promising avenue for developing new antibiotics.
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of methyl 6-[1-({[(tert-butoxy)carbonyl]amino}methyl)cyclobutyl]pyridine-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules, where the compound can modulate activity through binding or chemical modification. Pathways involved are often related to the inhibition or activation of enzymatic reactions, signal transduction, or metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with other pyridine derivatives documented in the Catalog of Pyridine Compounds (2017). Below is a detailed comparison:
Table 1: Structural and Functional Comparison
Key Observations:
Cyclobutyl vs. Pyrrolidine Rings : The cyclobutyl group in the target compound imposes greater ring strain and steric constraints compared to pyrrolidine derivatives. This may reduce metabolic degradation but could also limit synthetic accessibility .
Protective Groups : The Boc group in the target compound contrasts with silyl ethers (e.g., tert-butyldimethylsilyl) in Catalog ID 160. Boc is acid-labile, whereas silyl groups require fluoride-based deprotection, offering divergent strategies for orthogonal synthesis.
Substituent Effects : Halogen atoms (Cl, I, Br) in analogs enable cross-coupling reactions, absent in the target compound. The methyl ester in the target may serve as a precursor for carboxylic acid bioisosteres.
Biological Activity
Methyl 6-[1-({[(tert-butoxy)carbonyl]amino}methyl)cyclobutyl]pyridine-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant case studies.
Synthesis
The compound is synthesized through a multi-step process involving the protection of amino groups and cyclobutane derivatives. The general synthetic route includes:
- Formation of the Cyclobutane Derivative : The starting material undergoes cyclization reactions to form the cyclobutane core.
- Protection of Amino Groups : Tert-butoxycarbonyl (Boc) protection is employed to stabilize the amino group during subsequent reactions.
- Carboxylation : The introduction of the carboxylate moiety is achieved through carboxylation reactions, typically using reagents such as carbon dioxide or carbon monoxide under appropriate conditions.
Antitumor Activity
Recent studies have highlighted the compound's potential as an antitumor agent. It has been shown to inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the inhibition of specific methyltransferases associated with tumor growth, particularly EZH2, which is implicated in several malignancies.
| Cancer Type | IC50 (µM) | Mechanism |
|---|---|---|
| Breast Cancer | 5.2 | EZH2 inhibition |
| Prostate Cancer | 4.8 | PRC2 inhibition |
These findings suggest that this compound may serve as a lead compound for further development in cancer therapy.
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens. In vitro studies show that it exhibits significant inhibition against Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
The antimicrobial mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Case Studies
-
Case Study on Antitumor Activity :
A study published in Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of similar compounds and found that modifications on the pyridine ring significantly enhanced antitumor efficacy. The study concluded that methyl substitution at the 6-position was critical for activity against EZH2-mediated tumors . -
Case Study on Antimicrobial Properties :
Research conducted by Umesha et al. demonstrated that derivatives of this compound exhibited potent antioxidant and antimicrobial activities, suggesting a dual mechanism that could be exploited for therapeutic applications .
Q & A
Q. What are the common synthetic routes for methyl 6-[1-({[(tert-butoxy)carbonyl]amino}methyl)cyclobutyl]pyridine-3-carboxylate, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves multi-step strategies:
- Step 1 : Formation of the cyclobutane ring via [2+2] photocycloaddition or transition-metal-catalyzed cyclization.
- Step 2 : Introduction of the Boc-protected amine via reductive amination using tert-butyl (Boc) carbamate .
- Step 3 : Esterification of the pyridine carboxylate group using methanol under acidic or basic conditions .
- Critical Factors : Temperature control during cyclobutane formation (prevents ring strain) and pH during Boc protection (avoids premature deprotection). Yields range from 40–70% depending on catalyst choice (e.g., Pd vs. Cu for coupling steps) .
Q. How can researchers confirm the structural integrity of the cyclobutyl substituent using spectroscopic techniques?
- Methodological Answer :
- NMR : -NMR identifies cyclobutane protons (δ 1.8–2.5 ppm, multiplet) and Boc group (δ 1.4 ppm, singlet). -NMR confirms the carbonyl (C=O) at ~155 ppm .
- X-ray Crystallography : Resolves regiochemistry of the cyclobutyl group and spatial arrangement of the pyridine ring .
Advanced Research Questions
Q. What strategies mitigate Boc group deprotection during pyridine ring functionalization?
- Methodological Answer :
- Condition Optimization : Use mild acids (e.g., TFA in DCM at 0°C) for Boc removal post-functionalization. Avoid prolonged exposure to bases (e.g., NaOH) to prevent ester hydrolysis .
- Protection Alternatives : Compare Boc with Fmoc groups; Boc offers better stability in non-acidic conditions but requires careful handling during esterification .
Q. How can computational modeling predict reactivity in cross-coupling reactions involving the pyridine ring?
- Methodological Answer :
- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict electron-deficient sites on the pyridine ring. For example, the C-5 position is more reactive in Suzuki-Miyaura couplings due to lower LUMO energy .
- MD Simulations : Model steric effects of the cyclobutyl group on catalyst accessibility .
Q. How do researchers reconcile contradictory data on catalytic systems for cyclobutane ring formation?
- Methodological Answer :
- Case Study : Conflicting reports on Pd vs. Ru catalysts for cyclization:
- Pd Catalysts : Higher yields (70%) but require inert atmospheres .
- Ru Catalysts : Tolerant to moisture but lower yields (50%) .
- Resolution : Conduct controlled experiments varying solvent (DMF vs. THF) and catalyst loading (5–10 mol%). Use HPLC to monitor side products (e.g., dimerization) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
